1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride involves several steps. One common synthetic route includes the reaction of 4-bromothiophene-2-carbaldehyde with piperidin-4-ol in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in various organic reactions.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is used in the development of new materials and in the study of chemical properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of the research . The exact molecular targets and pathways involved can vary based on the specific application and experimental conditions .
Comparison with Similar Compounds
1-((4-Bromothiophen-2-yl)methyl)piperidin-4-ol hydrochloride can be compared with other similar compounds, such as:
- 1-((4-Fluorothiophen-2-yl)methyl)piperidin-4-ol hydrochloride
- 1-((4-Chlorothiophen-2-yl)methyl)piperidin-4-ol hydrochloride
- 1-((4-Iodothiophen-2-yl)methyl)piperidin-4-ol hydrochloride
These compounds share a similar core structure but differ in the substituents on the thiophene ring . The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]piperidin-4-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS.ClH/c11-8-5-10(14-7-8)6-12-3-1-9(13)2-4-12;/h5,7,9,13H,1-4,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFDKRFZQYFFNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC(=CS2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1845689-88-4 | |
Record name | 4-Piperidinol, 1-[(4-bromo-2-thienyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845689-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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